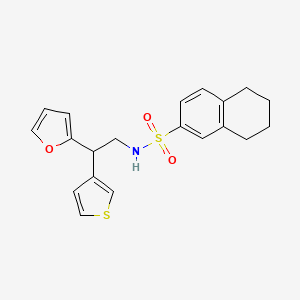

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S2/c22-26(23,18-8-7-15-4-1-2-5-16(15)12-18)21-13-19(17-9-11-25-14-17)20-6-3-10-24-20/h3,6-12,14,19,21H,1-2,4-5,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFPVWCTWHREFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound belonging to the sulfonamide class, known for its diverse biological activities. This article explores its biological activity, synthesis pathways, structure-activity relationships (SAR), and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydronaphthalene core sulfonated at the 2-position and is substituted with furan and thiophene moieties. Its molecular formula is with a molecular weight of 387.51 g/mol. The presence of furan and thiophene rings contributes to its potential reactivity and biological properties.

Biological Activities

This compound exhibits various biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial effects against various bacterial strains.

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.

- Anti-inflammatory Effects : The compound has been studied for its ability to reduce inflammation in cellular models.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis with related compounds reveals insights into SAR:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | Dimethylamino group instead of furan | Antimicrobial activity |

| 5-Nitroindole derivatives | Indole core instead of naphthalene | Anticancer properties |

| Furan-containing sulfonamides | Varying substituents on furan ring | Antimicrobial and anti-inflammatory effects |

Synthesis Methods

The synthesis of this compound can be achieved through several synthetic pathways:

- Starting Materials : The synthesis typically begins with furan and thiophene derivatives.

- Key Reactions : Reactions include electrophilic substitution on the aromatic rings and sulfonation reactions to introduce the sulfonamide group.

Case Studies

Several studies have focused on the biological evaluation of this compound:

-

Anticancer Study : A study evaluated the anticancer activity of related sulfonamides against breast cancer cell lines. The results indicated that modifications to the furan and thiophene rings enhanced cytotoxicity.

"The introduction of electron-withdrawing groups on the thiophene ring significantly increased the compound's potency against cancer cells" .

-

Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The findings suggested that structural variations could lead to improved antimicrobial efficacy.

"Compounds with additional halogen substitutions exhibited enhanced antibacterial activity" .

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.

- Materials Science : Utilization in organic semiconductors due to its unique electronic properties stemming from its aromatic structure.

Scientific Research Applications

Medicinal Chemistry

N-(2-(furan-2-yl)-2-(thiophen-3-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has shown promise in several medicinal applications:

- Antimicrobial Activity : Compounds in the sulfonamide class are traditionally known for their antibacterial properties. This compound's structure suggests potential effectiveness against various pathogens due to the presence of furan and thiophene rings which are known to enhance biological activity.

- Anticancer Properties : Research indicates that derivatives of this compound may exhibit anticancer effects. The structural similarities with known anticancer agents suggest that it could interfere with cancer cell proliferation or induce apoptosis.

- Anti-inflammatory Effects : Given the biological activities associated with sulfonamides, this compound may also have anti-inflammatory properties that warrant exploration in inflammatory disease models.

Materials Science

The unique structural features of this compound make it suitable for applications in materials science:

- Organic Semiconductors : The compound's electronic properties can be harnessed in the development of organic electronic materials. Its ability to form π-stacking interactions may enhance charge transport in organic semiconductor devices.

- Polymer Chemistry : It can serve as a building block for synthesizing more complex polymers with tailored properties for specific applications in coatings or electronic devices.

Biological Research

The interactions of this compound with biological systems are an area of active investigation:

- Biochemical Pathways : Studies have indicated that compounds containing furan and thiophene rings can interact with various biochemical pathways through non-covalent interactions such as hydrogen bonding and π-π stacking . Understanding these interactions can lead to insights into its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Target Compound and Analogs

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

Q. Which spectroscopic techniques are most effective for characterizing structural features like the sulfonamide group and heterocyclic substituents?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Identifies protons on furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), and tetrahydronaphthalene (δ 1.5–2.8 ppm).

- ¹³C NMR: Confirms sulfonamide connectivity (C-SO₂ at ~115 ppm) and aromatic carbons.

- IR Spectroscopy: S=O stretching (1320–1350 cm⁻¹) and N-H bending (1540 cm⁻¹) validate sulfonamide formation .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography: SHELX programs resolve stereochemistry and hydrogen-bonding networks in crystalline forms .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity, and which functionals are most appropriate?

Methodological Answer:

- Functional Selection: Hybrid functionals (e.g., B3LYP) combined with basis sets (6-31G*) balance accuracy and computational cost .

- Key Analyses:

-

HOMO-LUMO gaps to predict charge-transfer behavior.

-

Electrostatic potential maps for nucleophilic/electrophilic site identification.

- Validation: Compare computed UV-Vis spectra with experimental data (λmax deviations <5 nm).

Table 2: DFT Performance for Electronic Properties

Functional Basis Set HOMO-LUMO Gap (eV) Experimental Gap (eV) Deviation (%) Reference B3LYP 6-31G* 4.3 4.1 4.8 M06-2X 6-311+G** 4.1 4.1 0.0

Q. What strategies resolve contradictions between computational predictions and experimental data on conformational stability?

Methodological Answer:

- Crystallographic Validation: Use SHELXL-refined X-ray structures to benchmark DFT-optimized geometries .

- Solvent Effects: Include implicit solvent models (e.g., PCM) in simulations to account for solvation.

- Molecular Dynamics (MD): Simulate flexibility of the ethyl linker and heterocyclic substituents at 298 K.

- Error Analysis: Adjust functionals (e.g., switch from B3LYP to ωB97XD) if torsional angles deviate >5° from experimental data.

Q. What methodological approaches assess biological activity, such as enzyme inhibition, for sulfonamide derivatives?

Methodological Answer:

- In Vitro Assays:

- Carbonic Anhydrase Inhibition: Measure IC₅₀ via fluorometric assays using 4-methylumbelliferyl acetate.

- Kinetic Studies: Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.